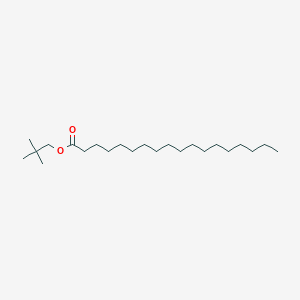

neopentyl stearate

Description

Propriétés

IUPAC Name |

2,2-dimethylpropyl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H46O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22(24)25-21-23(2,3)4/h5-21H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKIJZWOPMWEAIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H46O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20278668 | |

| Record name | Octadecanoic acid, 2,2-dimethylpropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20278668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102253-41-8 | |

| Record name | Octadecanoic acid, 2,2-dimethylpropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20278668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A Comprehensive Technical Guide to the Synthesis of Neopentyl Stearate via Esterification

This guide provides an in-depth exploration of the synthesis of neopentyl stearate, a versatile ester with significant applications in the lubricant and cosmetic industries. We will delve into the core principles of esterification, offering a detailed examination of reaction mechanisms, catalytic strategies, process optimization, and analytical characterization. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require a thorough understanding of this synthesis.

Introduction: The Significance of Neopentyl Stearate

Neopentyl stearate is a specialty chemical prized for its unique properties, which are largely dictated by its molecular structure. The bulky neopentyl group provides exceptional thermal and oxidative stability, while the long stearate chain imparts excellent lubricity and a desirable sensory feel in topical applications. These characteristics make it a valuable component in a range of high-performance products, including:

-

Synthetic Lubricants: As a base stock or additive, it enhances the performance of industrial oils, greases, and metalworking fluids.[1][2]

-

Cosmetics and Personal Care: Its non-greasy, smooth feel makes it an ideal emollient in skin creams, lotions, and other formulations.[1]

-

Pharmaceuticals: Potential applications exist in drug delivery systems and as an excipient in various formulations.[3]

The synthesis of neopentyl stearate is primarily achieved through the esterification of stearic acid with neopentyl alcohol. This guide will provide a comprehensive overview of this process, from theoretical underpinnings to practical laboratory protocols.

The Esterification Reaction: A Mechanistic Perspective

The formation of neopentyl stearate from stearic acid and neopentyl alcohol is a classic example of a Fischer-Speier esterification. This acid-catalyzed condensation reaction involves the nucleophilic attack of the alcohol on the protonated carboxylic acid, leading to the formation of an ester and water as a byproduct.

The Role of the Acid Catalyst

An acid catalyst is crucial for accelerating the reaction rate. The catalyst protonates the carbonyl oxygen of the stearic acid, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl group of neopentyl alcohol.

Caption: Acid-catalyzed esterification mechanism.

Equilibrium Considerations

Esterification is a reversible reaction. To achieve a high yield of neopentyl stearate, the equilibrium must be shifted towards the products. This is typically accomplished by:

-

Using an excess of one reactant: Employing an excess of either stearic acid or neopentyl alcohol can drive the reaction forward.

-

Removing water: The continuous removal of water as it is formed is a highly effective strategy. This is often achieved through azeotropic distillation using a solvent like toluene.[4][5]

Catalytic Systems for Neopentyl Stearate Synthesis

The choice of catalyst is a critical factor influencing reaction efficiency, selectivity, and environmental impact.

Homogeneous Acid Catalysts

Traditional methods for synthesizing neopentyl esters often employ strong mineral acids like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄).[5] While effective, these catalysts present several challenges:

-

Corrosion: They are highly corrosive to equipment.[5]

-

Difficult Separation: Removal of the catalyst from the final product can be complex, often requiring neutralization and washing steps that generate wastewater.[5]

-

Side Reactions: They can promote side reactions, leading to colored byproducts and reduced purity.[5]

Heterogeneous Solid Acid Catalysts

To overcome the drawbacks of homogeneous catalysts, significant research has focused on the development of solid acid catalysts.[6][7][8] These materials offer several advantages:

-

Ease of Separation: They can be easily removed from the reaction mixture by filtration.

-

Reusability: Solid catalysts can often be regenerated and reused, reducing waste and cost.[9]

-

Reduced Corrosion: They are generally less corrosive than mineral acids.

-

Improved Selectivity: They can offer higher selectivity towards the desired ester product.

Examples of solid acid catalysts used in esterification include:

-

Ion Exchange Resins: Sulfonated polystyrene-divinylbenzene resins are effective catalysts for esterification reactions.[4][10]

-

Supported Metal Oxides: Materials like S₂O₃²⁻/TiO₂-La₂O₃ and ZnO/SiO₂ have been shown to be effective catalysts for the synthesis of neopentyl glycol esters.[5]

-

Graphene Oxide: This material has been demonstrated as an efficient and reusable acid catalyst for a wide range of esterification reactions.[9]

Enzymatic Catalysis: A Green Alternative

Enzymatic catalysis, particularly using lipases, represents a more environmentally friendly approach to ester synthesis.[11][12][13] This method offers:

-

High Selectivity: Enzymes can catalyze reactions under mild conditions with high specificity, minimizing byproduct formation.

-

Biodegradability: Enzymes are biodegradable and non-toxic.

-

Solvent-Free Conditions: Reactions can often be carried out in the absence of organic solvents.[11]

However, the higher cost of enzymes and potential for enzyme inhibition can be limiting factors.[11]

Process Optimization: Maximizing Yield and Purity

Achieving a high yield of pure neopentyl stearate requires careful optimization of several reaction parameters.

| Parameter | Typical Range | Rationale |

| Molar Ratio (Stearic Acid:Neopentyl Alcohol) | 1:1.1 to 1:3 | An excess of the alcohol can shift the equilibrium towards the product. A larger excess may be used in enzymatic reactions.[4][12] |

| Catalyst Loading | 1-5 wt% (of total reactants) | Sufficient catalyst is needed for a reasonable reaction rate, but excessive amounts can lead to side reactions and increase costs.[5] |

| Reaction Temperature | 130-170 °C | Higher temperatures increase the reaction rate but can also lead to degradation of reactants or products. The optimal temperature depends on the catalyst and solvent used.[14][15] |

| Reaction Time | 4-28 hours | The reaction should be monitored to determine the point of maximum conversion. Prolonged reaction times can lead to byproduct formation.[4][14][15] |

| Water Removal | Azeotropic distillation (e.g., with toluene) or vacuum | Continuous removal of water is critical for driving the reaction to completion.[4][5] |

Table 1: Key Parameters for Optimizing Neopentyl Stearate Synthesis

Experimental Protocols

The following protocols provide a general framework for the synthesis, purification, and characterization of neopentyl stearate.

Synthesis of Neopentyl Stearate using a Solid Acid Catalyst

Caption: Experimental workflow for neopentyl stearate synthesis.

-

Reactor Setup: A round-bottom flask is equipped with a magnetic stirrer, a heating mantle, a thermometer, and a Dean-Stark apparatus connected to a condenser.

-

Charging Reactants: The flask is charged with stearic acid, neopentyl alcohol (in a slight molar excess), the solid acid catalyst (e.g., 2-5 wt% of total reactants), and toluene as the azeotropic solvent.[5]

-

Reaction: The mixture is heated to reflux with vigorous stirring. The water formed during the reaction is collected in the Dean-Stark trap.

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Catalyst Removal: After completion, the reaction mixture is cooled to room temperature, and the solid catalyst is removed by filtration.

-

Purification: The filtrate is washed sequentially with a saturated sodium bicarbonate solution (to remove any unreacted stearic acid) and brine. The organic layer is then dried over anhydrous sodium sulfate.[4]

-

Solvent Removal: The toluene is removed under reduced pressure using a rotary evaporator to yield the crude neopentyl stearate.

-

Further Purification (Optional): If necessary, the product can be further purified by vacuum distillation.[4]

Characterization of Neopentyl Stearate

The identity and purity of the synthesized neopentyl stearate should be confirmed using various analytical techniques.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should show a strong characteristic ester carbonyl (C=O) absorption band around 1740 cm⁻¹ and the disappearance of the broad hydroxyl (-OH) band of the carboxylic acid.[14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of the ester.[14]

-

Acid Value Titration: This method determines the amount of residual unreacted stearic acid in the final product, providing a measure of purity.[16]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity of the product and identify any byproducts.[15]

Conclusion

The synthesis of neopentyl stearate via esterification is a well-established yet adaptable process. While traditional homogeneous acid catalysis is effective, the field is increasingly moving towards more sustainable methods employing heterogeneous solid acid and enzymatic catalysts. A thorough understanding of the reaction mechanism, careful selection of the catalytic system, and meticulous optimization of process parameters are paramount to achieving high yields of a pure product. The protocols and insights provided in this guide offer a solid foundation for researchers and professionals to successfully synthesize and characterize neopentyl stearate for a variety of high-value applications.

References

-

Synthesis and Characterization of Neopentylglycol Ester as Biolubricant Base Stock from Palm Oil Fatty Acids. Malaysian Journal of Analytical Sciences.

-

Synthesis of neopentyl glycol and ethylene glycol esters by fatty acids in the presence of acidic ion exchange resin catalyst. Iranian Chemical Communication.

-

Method for synthesizing neopentyl glycol oleate. Google Patents.

-

What are the application areas of neopentyl glycol? - News - Zibo Anquan Chemical Co.

-

Stearate composition and method of production thereof. Google Patents.

-

Kinetics of Neopentyl Glycol Esterification With Different Carboxylic Acids. ResearchGate.

-

Neopentyl Glycol Dicocoate (NPGDC) - Cosmetic Emollient | HENI Chemicals.

-

Ester derivatives of neopentanol, process for their preparation and their use as medicines. Google Patents.

-

Synthesis method of cobalt stearate. Google Patents.

-

Development of Methods for the Synthesis of Neopentyl Glycol by Hydrogenation of Hydroxypivaldehyde. PMC - NIH.

-

Ester synthesis by esterification. Organic Chemistry Portal.

-

NEOPENTYL POLYOL ESTERS FOR JET ENGINE LUBRICANTS-EFFECT OF TRICRESYL PHOSPHATE ON THERMAL STABILITY AND CORROSIVITY. DTIC.

-

Kinetic regularities of neopentyl glycol esterification with acetic and 2-ethylhexanoic acids.

-

Esterification of stearic acid with lower monohydroxylic alcohols. ResearchGate.

-

Preparation and characterization of aluminum stearate. SciSpace.

-

Neopentyl Glycol (NPG): The Unsung Hero of Modern Industry.

-

Reaction strategies for the enzymatic synthesis of neopentyl glycol diheptanoate. PubMed.

-

Catalytic Esterification Using Solid Acid Carbon Catalysts Synthesized by Sustainable Hydrothermal and Plasma Sulfonation Techniques | Industrial & Engineering Chemistry Research. ACS Publications.

-

Lipase-Assisted Synthesis of Alkyl Stearates: Optimization by Taguchi Design of Experiments and Application as Defoamers. MDPI.

-

Synthesis and Characterization of Non-ionic Surfactant Based on Stearic Acid Through Propoxylation Reactions. AIP Publishing.

-

Neopentylglycol Dioleate (NPG) - High Performance Industrial Lubricant | HENI Chemicals.

-

Enzymatic esterification for the synthesis of butyl stearate and ethyl stearate. ResearchGate.

-

Magnetic-responsive solid acid catalysts for esterification. RSC Publishing.

-

Optimization and lubrication properties of Malaysian crude palm oil fatty acids based neopentyl glycol diester green biolubricant | Request PDF. ResearchGate.

-

Esterification of Fatty Acids with Short-Chain Alcohols over Commercial Acid Clays in a Semi-Continuous Reactor. MDPI.

-

Acid soap and phase behavior of stearic acid and triethanolamine stearate. PubMed.

-

Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant.

-

Solid acid used as highly efficient catalyst for esterification of free fatty acids with alcohols. ResearchGate.

-

Enzymatic Production of Lauroyl and Stearoyl Monoesters of d-Xylose, l-Arabinose, and d-Glucose as Potential Lignocellulosic-Der. Colibri.

-

Biosynthesis of retinyl esters in Yarrowia lipolytica through metabolic engineering and fermentation condition optimization. Green Chemistry (RSC Publishing).

-

Preparation and characterization of aluminum stearate. ResearchGate.

-

Stearic acid esterification reaction in the presence of alcohol using... ResearchGate.

-

Magnetic-responsive solid acid catalysts for esterification. PMC - NIH.

-

Synthesis and characterization of iron stearate compounds. Academia.edu.

-

Optimization of lipase-catalyzed synthesis of polyethylene glycol stearate in a solvent-free system. ResearchGate.

-

How to Make Esters through Esterification | Examples Explained! YouTube.

-

Fatty acid synthesis: a potential selective target for antineoplastic therapy. PubMed.

Sources

- 1. henichemicals.com [henichemicals.com]

- 2. henichemicals.com [henichemicals.com]

- 3. EP0335164A2 - Ester derivatives of neopentanol, process for their preparation and their use as medicines - Google Patents [patents.google.com]

- 4. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]

- 5. CN102826999B - Method for synthesizing neopentyl glycol oleate - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Magnetic-responsive solid acid catalysts for esterification - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Magnetic-responsive solid acid catalysts for esterification - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ester synthesis by esterification [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. Reaction strategies for the enzymatic synthesis of neopentyl glycol diheptanoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. colibri.udelar.edu.uy [colibri.udelar.edu.uy]

- 14. mjas.analis.com.my [mjas.analis.com.my]

- 15. Kinetic regularities of neopentyl glycol esterification with acetic and 2-ethylhexanoic acids | Chicheva | Fine Chemical Technologies [finechem-mirea.ru]

- 16. pubs.aip.org [pubs.aip.org]

Neopentyl Stearate: Physicochemical Profiling & Application Logic

Technical Whitepaper for Drug Development & Material Science

Executive Summary: The "Neopentyl" Advantage

In the landscape of lipid-based excipients and functional fluids, Neopentyl Glycol Distearate (NPGD) —often colloquially referred to as neopentyl stearate—occupies a critical niche defined by steric resilience . Unlike linear fatty esters (e.g., isopropyl myristate) prone to rapid enzymatic or hydrolytic cleavage, the neopentyl moiety introduces a quaternary carbon (

This guide analyzes the physicochemical architecture of neopentyl stearate, establishing its utility as a high-stability biolubricant and a prospective lipid carrier in pharmaceutical formulations requiring extended shelf-life or controlled release profiles.

Molecular Architecture & Stability Mechanisms

Structural Definition

The term "Neopentyl Stearate" predominantly refers to the diester formed by the condensation of Neopentyl Glycol (2,2-dimethyl-1,3-propanediol) and Stearic Acid (

-

IUPAC Name : 2,2-dimethylpropane-1,3-diyl distearate

-

Molecular Formula :

[1][2] -

CAS Number : 85005-25-0 (Generic NPG esters), 1323-03-1 (Neopentyl alcohol stearate - distinct but related)

-

Key Structural Feature : The gem-dimethyl group on the

-carbon.

The Beta-Hydrogen Absence (Thermal Stability)

Standard esters decompose at high temperatures (

-

Neopentyl Advantage : The neopentyl group ($ -CH_2-C(CH_3)_2- $) possesses no

-hydrogens . Consequently, the low-energy Chugaev-type elimination pathway is chemically impossible. Decomposition requires radical cleavage of C-C or C-O bonds, necessitating significantly higher activation energies (

Steric Shielding (Hydrolytic Stability)

The bulky tert-butyl-like structure adjacent to the ester carbonyl creates a "steric umbrella." This impedes the approach of nucleophiles (water, hydroxide ions, or esterase enzymes) to the carbonyl carbon, increasing the half-life of the molecule in aqueous environments compared to linear analogs like glyceryl monostearate.

Physicochemical Profile

The following data aggregates experimental values and computational predictions for Neopentyl Glycol Distearate.

| Property | Value / Range | Relevance |

| Molecular Weight | ~637.1 g/mol | High MW indicates low volatility and skin permeation potential. |

| Physical State (25°C) | Waxy Solid / Semi-solid | Dependent on fatty acid purity (C18 vs C16/C18 mix). |

| Melting Point | 35°C – 45°C | Body-temperature melting range; ideal for topical/transdermal release. |

| Boiling Point | > 350°C (Decomposes) | Excellent thermal stability for processing. |

| LogP (Octanol/Water) | > 13 (Predicted) | Highly lipophilic; strictly hydrophobic carrier. |

| Viscosity Index (VI) | ~140–160 | Maintains rheological stability across temperature gradients. |

| Flash Point | > 280°C | Safe for high-temperature synthesis/compounding. |

| Refractive Index | ~1.455 | Compatible with optical microscopy characterization. |

Chemical Stability & Reactivity

Hydrolysis Kinetics

While resistant, hydrolysis can occur under forcing conditions. The reaction is acid- or base-catalyzed but is orders of magnitude slower than primary alkyl esters.

Mechanism :

-

Protonation : Carbonyl oxygen accepts a proton.

-

Nucleophilic Attack : Water attacks the carbonyl carbon. Rate-limiting step due to neopentyl steric hindrance.

-

Cleavage : Formation of Stearic Acid and Neopentyl Glycol.

Oxidative Stability

The saturated stearyl chains (

Experimental Protocols

Protocol A: Synthesis of Neopentyl Glycol Distearate (High-Yield)

Objective : Synthesize NPG Distearate with >95% conversion using azeotropic water removal.

Materials :

-

Neopentyl Glycol (NPG): 10.4 g (0.1 mol)

-

Stearic Acid (Industrial Grade): 57.0 g (0.2 mol)

-

Catalyst:

-Toluenesulfonic acid (p-TSA) (0.5% w/w) or Titanium(IV) isopropoxide (for pharma grade). -

Solvent: Xylene (for entrainer) or Solvent-free (melt phase).

Workflow :

-

Charge : Add NPG and Stearic Acid to a 3-neck round-bottom flask equipped with a magnetic stirrer, Dean-Stark trap, and condenser.

-

Melt & Catalyze : Heat to 140°C until molten. Add catalyst.[3][4][5][6]

-

Esterification : Ramp temperature to 180°C–200°C. Nitrogen sparge is recommended to prevent darkening.

-

Water Removal : Monitor water collection in the Dean-Stark trap. Reaction is complete when water evolution ceases (approx. 4–6 hours).

-

Neutralization : Cool to 80°C. Wash with 10%

solution to remove residual acid and catalyst. -

Drying : Dry organic phase over anhydrous

. -

Purification : Vacuum distillation (if liquid) or recrystallization from acetone (if solid) to remove unreacted fatty acids.

Protocol B: Hydrolytic Stability Stress Test

Objective : Quantify resistance to hydrolysis relative to Glyceryl Monostearate (GMS).

-

Preparation : Emulsify 5% w/w Neopentyl Stearate in pH 2.0 (HCl) and pH 10.0 (NaOH) buffer solutions using 1% Polysorbate 80.

-

Incubation : Shake at 40°C for 14 days.

-

Analysis : Extract lipids with hexane at Day 0, 7, and 14.

-

Quantification : Use GC-FID (silylated) to measure free Stearic Acid release.

-

Expectation: <5% hydrolysis for NPG Stearate vs. >30% for GMS at pH 10.

-

Visualization: Synthesis & Stability Logic

Caption: Synthesis pathway and stability mechanisms of Neopentyl Glycol Distearate. The gem-dimethyl group blocks thermal elimination and retards hydrolysis.

Applications in Drug Development

Lipid Nanoparticles (LNPs) & Solid Lipid Nanoparticles (SLNs)

Neopentyl stearate serves as a structural lipid in SLNs. Its melting point (~40°C) allows it to form a solid core at room temperature but melt upon contact with skin or during intracellular processing.

-

Benefit : The irregular packing of the branched neopentyl core creates "imperfections" in the lipid crystal lattice, increasing Drug Loading Capacity (DLC) compared to highly ordered tristearin crystals.

Topical Emollients & Permeation

In dermatology, it acts as a "dry" emollient.

-

Sensory Profile : Rapid absorption without greasy residue (due to branching).

-

Occlusivity : Forms a breathable barrier, reducing Transepidermal Water Loss (TEWL) without comedogenicity typical of linear waxes.

Biolubricant for Pharma Equipment

Due to its high viscosity index and non-toxicity, it is an ideal candidate for lubricating tablet punches and encapsulation machinery where incidental food/drug contact is possible (NSF H1 potential).

References

-

Roby, S. H. (2025).[1][7] Hydrolytic Stability of Synthetic Ester Lubricants. ResearchGate.

-

Vanitah, et al. (2015). Synthesis and Characterization of Neopentylglycol Ester as Biolubricant Base Stock. Malaysian Journal of Analytical Sciences.

-

PubChem Database . (2025).[1] Neopentyl Glycol Diisostearate (CID 10282874). National Institutes of Health.

-

Anderson, D. E., et al. (2025).[7] Synthesis and Structure of Neopentyl Sodium. Angewandte Chemie International Edition.

-

Czeiszperger, R. (2012).[8] Polyurethane Elastomer Hydrolytic Stability: A Comprehensive Review. Anderson Development Company.[8]

Sources

- 1. Neopentyl Glycol Diisostearate | C41H80O4 | CID 10282874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. NEOPENTYL GLYCOL DIISOSTEARATE | CAS#:109884-54-0 | Chemsrc [chemsrc.com]

- 3. reddit.com [reddit.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. mjas.analis.com.my [mjas.analis.com.my]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Structure of Neopentyl Sodium: A Hydrocarbon-Soluble Reagent for Controlled Sodiation of Non-Activated Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. andersondevelopment.com [andersondevelopment.com]

Spectroscopic Analysis of Neopentyl Stearate: A Technical Guide

Methodologies for Structural Validation and Purity Assessment

Executive Summary

Neopentyl stearate (2,2-dimethylpropyl octadecanoate) represents a class of hindered esters critical to high-performance lubrication and advanced drug delivery systems. Unlike standard linear esters, neopentyl esters possess a quaternary carbon adjacent to the alcohol-side methylene group. This structural feature eliminates

For researchers and drug development professionals, validating this specific structure is not merely about confirming identity; it is about certifying thermal stability and steric protection. This guide details the spectroscopic "fingerprints" required to distinguish neopentyl stearate from less stable linear isomers using FTIR and NMR (

Part 1: Molecular Architecture & Spectroscopic Logic

To interpret the spectra correctly, one must first understand the unique electronic and steric environment of the neopentyl group.

The "Beta-Hydrogen" Absence

In a standard ethyl ester, the

-

Spectroscopic Consequence: The neopentyl moiety creates a highly symmetrical, magnetically distinct environment. The methylene protons (

) are isolated from spin-spin coupling, resulting in a diagnostic singlet in

Analytical Workflow

The following diagram outlines the logical progression for characterizing this molecule, from synthesis to purity validation.

Figure 1: Step-by-step analytical workflow for validating neopentyl stearate synthesis and purity.

Part 2: FTIR Analysis (The Fingerprint)

Fourier Transform Infrared Spectroscopy (FTIR) serves as the primary screening tool to confirm ester formation and ensure the absence of starting materials (specifically Stearic Acid and Neopentyl Alcohol).

Experimental Protocol

-

Sample Prep: Neopentyl stearate is typically a waxy solid or viscous liquid at room temperature.

-

Neat: Apply a thin film between NaCl/KBr plates or use an ATR (Attenuated Total Reflectance) accessory (Diamond/ZnSe crystal).

-

Solution: Dissolve in CCl

or CHCl

-

-

Parameters: 4000–400 cm

range, 4 cm

Diagnostic Peak Assignments

The spectrum is dominated by the ester carbonyl and the aliphatic chain. The key to verification is the absence of the broad O-H stretch.

| Functional Group | Wavenumber (cm | Intensity | Vibrational Mode | Diagnostic Note |

| Ester Carbonyl | 1735 – 1745 | Strong | Sharp peak.[1] Shifts >1750 indicate ring strain (not applicable here) or anhydride impurities. | |

| C-O Stretch | 1160 – 1190 | Strong | The "Ester linkage" fingerprint. Distinct from ether C-O. | |

| Alkyl C-H | 2915 – 2960 | Strong | Asymmetric stretching of the long stearyl chain. | |

| Alkyl C-H | 2845 – 2855 | Strong | Symmetric stretching. | |

| Neopentyl Skeletal | 1365 – 1370 | Medium | Gem-dimethyl "doublet" or distinct shoulder often seen with tert-butyl/neopentyl groups. | |

| Hydroxyl (Impurity) | 3200 – 3500 | Absent | Critical: Presence indicates unreacted neopentyl alcohol or stearic acid. |

Analyst Insight: While the Carbonyl stretch (1740 cm

) confirms you have an ester, it does not confirm which ester. You must rely on NMR for that distinction.

Part 3: NMR Spectroscopy (The Structural Proof)

Nuclear Magnetic Resonance (NMR) provides the definitive proof of the neopentyl structure. The lack of coupling neighbors for the alcohol-side methylene is the "smoking gun."

Experimental Protocol

-

Solvent: CDCl

(Deuterated Chloroform) is the standard. -

Reference: TMS (Tetramethylsilane) at 0.00 ppm.

-

Concentration: ~10-20 mg per 0.6 mL solvent for

H; ~50 mg for

H NMR Analysis (300-500 MHz)

The spectrum will show three distinct signal regions: the stearyl chain, the neopentyl methyls, and the neopentyl methylene.

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 3.75 – 3.85 | Singlet (s) | 2H | Diagnostic: In a standard ethyl ester (stearate), this would be a quartet at ~4.1 ppm. The singlet confirms the adjacent quaternary carbon. | |

| 2.25 – 2.35 | Triplet (t) | 2H | ||

| 1.55 – 1.65 | Multiplet (m) | 2H | ||

| 1.20 – 1.35 | Broad (m) | ~28H | Bulk | The "stearyl envelope" (chain carbons C4-C17). |

| 0.90 – 0.96 | Singlet (s) | 9H | Diagnostic: The tert-butyl group of the neopentyl moiety. Intense singlet. | |

| 0.85 – 0.90 | Triplet (t) | 3H | Terminal | End of the stearic chain. |

C NMR Analysis

Carbon NMR confirms the quaternary carbon, which disappears in DEPT-135 experiments (or appears inverted depending on pulse sequence), further validating the structure.

-

Carbonyl (

): ~174.0 ppm -

Neopentyl Methylene (

): ~74.0 ppm (Downfield due to oxygen). -

Quaternary Carbon (

): ~31.5 ppm (Low intensity due to long relaxation time). -

Neopentyl Methyls: ~26.5 ppm.

-

Stearyl Chain: Cluster at 29-30 ppm; Terminal methyl at 14.1 ppm.

Visualizing the NMR Logic

The following diagram maps the specific protons to their splitting patterns, highlighting the crucial difference between neopentyl and linear esters.

Figure 2: NMR signal mapping. The singlet at ~3.80 ppm is the primary structural confirmation marker.

Part 4: Quality Control & Impurity Profiling

In drug development and lubricant formulation, purity is paramount. The synthesis of neopentyl stearate often leaves traces of starting materials due to the steric hindrance of the neopentyl alcohol, which slows the reaction kinetics compared to primary linear alcohols.

Detecting Unreacted Neopentyl Alcohol

-

FTIR: Look for a broad hump at 3300-3400 cm

. -

H NMR: Look for a singlet at ~3.25 ppm . This is the

-

Calculation: Integration of (3.25 ppm peak) vs (3.80 ppm peak) gives the molar ratio of impurity.

-

Detecting Unreacted Stearic Acid

-

FTIR: Look for the "bearded" O-H stretch of carboxylic acids (very broad, 2500-3000 cm

) and a shifted carbonyl at ~1710 cm -

H NMR: Look for a triplet at ~2.35 ppm (slightly downfield from the ester

Water Content

-

Neopentyl esters are hydrophobic, but trace water can hydrolyze the ester over time (though slowly).

-

FTIR: Small peak at ~1640 cm

(H-O-H bending) or broadness at 3400 cm

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). SDBS No. 3068 (Neopentyl alcohol) & Esters. [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for ester carbonyl and alkyl shifts).

- Smith, B. C. (2011). Fundamentals of Fourier Transform Infrared Spectroscopy (2nd ed.). CRC Press. (Reference for Carbonyl vs.

- Shukla, S. K., et al. (2007). Synthesis and characterization of neopentyl polyol esters for lubrication. Tribology International. (Context for thermal stability and industrial relevance).

Sources

Neopentyl Glycol Distearate: A High-Stability Phase Change Material

This technical guide focuses on Neopentyl Glycol Distearate (NPGD) , the scientifically relevant ester form of "neopentyl stearate" utilized in advanced Phase Change Material (PCM) applications. While the mono-ester exists, the di-ester (derived from Neopentyl Glycol) offers the symmetry, thermal density, and stability required for high-performance thermal energy storage and lipid-based drug delivery systems.

Technical Guide for Thermal Management & Drug Delivery Applications

Executive Summary

Neopentyl Glycol Distearate (NPGD) represents a class of Fatty Acid Ester PCMs characterized by a "neopentyl" molecular core. Unlike linear glycols (e.g., ethylene glycol), the neopentyl structure introduces a quaternary carbon that significantly enhances thermal and hydrolytic stability.

For researchers and drug development professionals, NPGD offers a dual-utility profile:

-

Thermal Energy Storage (TES): A solid-liquid PCM with a transition temperature range (~38–55°C) ideal for electronics cooling and waste heat recovery.

-

Biomedical Application: A biocompatible lipid matrix for Solid Lipid Nanoparticles (SLNs), where the melting point is tuned to trigger drug release upon contact with physiological temperatures.

Molecular Architecture & Thermophysical Profile

The superior performance of NPGD stems from its steric hindrance and lack of

Chemical Structure[1][2]

-

IUPAC Name: 2,2-Dimethylpropane-1,3-diyl distearate

-

Core Moiety: Neopentyl Glycol (2,2-dimethyl-1,3-propanediol)[1][2][3]

-

Pendant Chains: Stearic Acid (C18 saturated fatty acid)

Key Thermophysical Properties

The following data represents high-purity NPGD synthesized via direct esterification.

| Property | Value Range | Mechanistic Insight |

| Melting Point ( | 38°C – 55°C | Tunable via stearic/palmitic acid ratio. Pure C18 esters approach the upper limit.[4] |

| Latent Heat of Fusion ( | 120 – 150 J/g | High enthalpy driven by the crystallization of long alkyl chains (Van der Waals packing). |

| Thermal Conductivity | ~0.2 – 0.3 W/(m·K) | Typical of organic lipids; often enhanced with expanded graphite (EG) composites. |

| Decomposition Temp ( | > 300°C | Significantly higher than linear glycol esters due to the neopentyl quaternary carbon stability. |

| Supercooling | Low (< 5°C) | The symmetrical structure encourages rapid nucleation during freezing. |

Synthesis & Characterization Protocol

The synthesis of NPGD follows a Fischer Esterification pathway. For pharmaceutical or high-grade PCM applications, a solvent-free or azeotropic distillation method is preferred to ensure purity.

Reaction Workflow (DOT Diagram)

Figure 1: Synthesis workflow for Neopentyl Glycol Distearate emphasizing the equilibrium shift via water removal.

Detailed Protocol

-

Stoichiometry: Mix Neopentyl Glycol (NPG) and Stearic Acid in a 1:2.1 molar ratio (slight acid excess ensures complete conversion of hydroxyl groups).

-

Catalysis: Add 0.5–1.0 wt% p-Toluenesulfonic acid (p-TSA) or an immobilized lipase (e.g., Candida antarctica lipase B) for green synthesis.

-

Reaction: Heat to 140–160°C under continuous nitrogen flow.

-

Equilibrium Shift: Use a Dean-Stark trap (if using toluene solvent) or vacuum pressure to continuously remove the water byproduct. This is critical to drive the reaction to completion (

). -

Purification: Wash the crude ester with 5%

solution to neutralize residual acid, followed by washing with hot distilled water until neutral pH is achieved. Vacuum dry to remove moisture.

Validation (Quality Control)

-

FTIR Spectroscopy: Look for the disappearance of the broad -OH stretch (

) and the appearance of the sharp Ester Carbonyl (C=O) peak at -

Acid Value (AV): Titrate to ensure AV < 2 mg KOH/g, indicating low residual free fatty acids.

Thermal Performance Analysis

To validate NPGD as a PCM, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are required.

Phase Change Mechanism

The phase change is driven by the order-disorder transition of the alkyl chains.

Figure 2: Thermodynamic mechanism of the solid-liquid transition in NPGD.

Interpretation of Data[5][6][7][8]

-

DSC Curve: A sharp endothermic peak during heating indicates high purity. Broad peaks suggest a mixture of mono- and di-esters or varying fatty acid chain lengths (e.g., C16/C18 mix).

-

TGA Profile: NPGD exhibits superior stability compared to glycerol esters. Expect

weight loss up to 250°C, making it safe for high-temperature processing (e.g., melt extrusion for encapsulation).

Applications in Drug Development & Cold Chain

While standard PCMs are used for construction, NPGD's lipid nature makes it uniquely suited for the life sciences.

Solid Lipid Nanoparticles (SLNs)

NPGD serves as the solid lipid core in SLNs for controlled drug delivery.

-

Mechanism: The drug is trapped in the crystal lattice of the solid NPGD.

-

Trigger: Upon entering the body, if the

is tuned to -

Advantage: The neopentyl core resists enzymatic hydrolysis better than triglycerides, potentially extending circulation time.

Cold Chain Logistics

For shipping temperature-sensitive biologics (vaccines, insulin):

-

Buffer Material: NPGD can be encapsulated in pouches to maintain a payload at specific temperature bands (e.g., ambient protection at 25°C or warm-buffer at 37°C for cell cultures).

-

Reliability: Unlike water-based PCMs, NPGD does not supercool significantly, ensuring the phase change happens reliably at the set temperature.

References

-

Neopentyl Glycol Esters as PCMs: Development, Characterization, and Latent Heat Thermal Energy Storage Properties of Neopentyl Glycol-Fatty Acid Esters as New Solid–Liquid PCMs. ResearchGate.[5][6][7][8]

-

NPG Thermal Properties: Neopentyl Glycol: Chemical Properties and Applications. PubChem/NIH.[1]

-

Lipase Synthesis of NPG Esters: Lipase-mediated synthesis of neopentyl glycol diester using a combination of reduced and standard pressure.[5] ResearchGate.[5][6][7][8]

-

Solid-Solid Transitions: Neopentyl Glycol as Active Supporting Media in Shape-Stabilized PCMs. MDPI.

-

General Fatty Acid Ester PCMs: Preparation and thermal properties of ethylene glycol distearate as a novel phase change material. ResearchGate.[5][6][7][8]

Sources

- 1. Neopentyl glycol | C5H12O2 | CID 31344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. neopentyl glycol CAS#: 126-30-7 [m.chemicalbook.com]

- 3. Development of Methods for the Synthesis of Neopentyl Glycol by Hydrogenation of Hydroxypivaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alterchem.ru [alterchem.ru]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Neopentyl Stearate: The Next-Generation Bio-Based Lubricant Architecture

A Technical Guide for Chemical Engineers & Formulation Scientists

Executive Summary

The transition from petrochemical to bio-based lubricants has historically been hindered by a trade-off: the ecological benefits of vegetable oils versus the superior thermal stability of synthetic mineral oils. Neopentyl Stearate (NPG-DS) —specifically the diester of neopentyl glycol and stearic acid—bridges this gap.

By leveraging a neopentyl (quaternary carbon) architecture , this molecule eliminates the

Part 1: Molecular Architecture & Stability Mechanism

The defining feature of Neopentyl Stearate is its resistance to thermal degradation. To understand this, one must contrast it with conventional diesters.

The

-Hydrogen Elimination Problem

In standard esters (e.g., derived from ethylene glycol), thermal decomposition occurs via the Chugaev elimination mechanism. At high temperatures (>200°C), a hydrogen atom on the

The Neopentyl Solution

Neopentyl Glycol (2,2-dimethylpropane-1,3-diol) possesses a central quaternary carbon. Consequently, there are no hydrogen atoms on the

Figure 1: Comparative thermal stability mechanism. The absence of

Part 2: Synthesis Protocol (High-Purity NPG Distearate)

Objective: Synthesize Neopentyl Glycol Distearate (NPG-DS) via direct Fischer esterification with >98% conversion.

1. Reagents & Equipment

-

Reactants: Neopentyl Glycol (NPG) [CAS: 126-30-7], Stearic Acid (C18:0) [CAS: 57-11-4].

-

Stoichiometry: 1:2.1 molar ratio (NPG:Acid). Slight excess of acid ensures complete esterification of hydroxyl groups.

-

Catalyst: p-Toluene Sulfonic Acid (p-TSA) (0.5 wt%) or Titanate catalyst (for non-acidic residue).

-

Solvent: Xylene (for azeotropic water removal).

-

Apparatus: 3-neck round bottom flask, Dean-Stark trap, Reflux condenser, Nitrogen inlet.

2. Experimental Workflow

Step 1: Charge & Reflux Load NPG, Stearic Acid, and Xylene into the flask. Initiate nitrogen purge to prevent oxidation. Heat to 140°C until melt is uniform. Add catalyst.[3][4] Increase temp to 160-180°C to sustain reflux.

Step 2: Water Removal (Critical) Monitor the Dean-Stark trap. The reaction is equilibrium-limited; continuous removal of water shifts the equilibrium toward the ester (Le Chatelier’s principle). Reaction is complete when water collection ceases (approx. 4-6 hours).

Step 3: Neutralization & Workup Cool to 80°C. Neutralize excess acid/catalyst with 10% Na₂CO₃ solution. Wash with brine. Separate the organic layer.

Step 4: Purification Dry organic layer over MgSO₄. Remove solvent via rotary evaporation.[5] For pharmaceutical/high-grade lubricant use, perform vacuum distillation (0.1 mmHg) to remove trace volatiles.

Figure 2: Synthesis workflow for Neopentyl Glycol Distearate including critical quality control checkpoints.

Part 3: Physicochemical & Tribological Characterization

NPG Distearate is unique because, unlike oleates (liquid), pure stearates are often waxy solids at room temperature (Melting Point ~38-40°C). This makes them ideal for solid lubricant additives , grease formulations , or high-temperature applications where the lubricant becomes liquid upon operation.

Data Profile: NPG Distearate vs. Mineral Oil[6][7]

| Property | Neopentyl Stearate (Bio-Ester) | Mineral Oil (Group I/II) | Significance |

| Viscosity Index (VI) | 140 - 160 | 90 - 100 | Maintains film thickness better at high heat. |

| Flash Point | > 260°C | ~ 200 - 220°C | Reduced fire risk; lower volatility. |

| Pour Point | +35°C (Solid at RT)* | -15°C | Requires pour point depressants or isostearic acid for liquid use. |

| Biodegradability | > 85% (OECD 301B) | < 30% | Environmentally benign. |

| Oxidative Stability | High (No | Low to Moderate | Longer drain intervals. |

> Note on Formulation: For applications requiring liquid state at room temperature, researchers often substitute Stearic Acid with Isostearic Acid (branched) during synthesis. This retains the thermal stability of the NPG core while dropping the pour point to <-20°C.

Tribological Mechanism: Boundary Lubrication

NPG esters function through polar adsorption . The ester carbonyl groups (C=O) possess a dipole moment that interacts with metallic surfaces (Fe).

-

Adsorption: The polar head attaches to the metal surface.

-

Orientation: The non-polar stearyl chains (C18) align perpendicular to the surface.

-

Glide: These chains form a dense, "carpet-like" monolayer that prevents metal-to-metal contact (asperity welding) under high loads.

Part 4: Environmental & Safety Profile

For drug development professionals and formulation scientists, the safety profile of NPG esters allows for dual-use in industrial machinery (H1 Lubricants - Incidental Food Contact) and pharmaceutical excipients.

-

Toxicity: NPG esters are generally non-toxic and non-irritating. They are widely used in cosmetics (emollients) due to their benign nature.

-

Biodegradability: The ester linkage is susceptible to enzymatic hydrolysis by soil bacteria, converting the molecule back into neopentyl glycol and fatty acids, both of which are readily mineralized.

-

Regulatory: High-purity NPG Distearate often meets requirements for Ecolabel certification.

References

- Rudnick, L. R. (2013). Synthetics, Mineral Oils, and Bio-Based Lubricants: Chemistry and Technology. CRC Press. (Definitive text on ester chemistry and beta-hydrogen stability).

-

ASTM International. ASTM D6866 - Standard Test Methods for Determining the Biobased Content of Solid, Liquid, and Gaseous Samples using Radiocarbon Analysis. Link

- Zulkifli, N. W. M., et al. (2013). "Tribological properties of bio-based lubricant modified with nanoparticle additives." Industrial Lubrication and Tribology. (Discusses NPG ester wear performance).

-

Organization for Economic Co-operation and Development (OECD). Test No. 301: Ready Biodegradability. Link

- Jain, A. K., & Suhane, A. (2019). "Research on Neopentyl Glycol Diester as a Biolubricant Base Stock." Journal of Industrial Pollution Control. (Specific synthesis protocols for NPG esters).

Sources

Introduction: The Role of Neopentyl Stearate in Advanced Thermal Management

An In-Depth Technical Guide to Neopentyl Stearate for Thermal Energy Storage Applications

Thermal Energy Storage (TES) is a critical technology for enhancing energy efficiency and enabling the widespread use of intermittent renewable energy sources. By capturing and storing thermal energy, TES systems can bridge the gap between energy availability and demand, leading to significant improvements in applications ranging from solar power generation and waste heat recovery to smart buildings and electronic cooling.[1][2] At the heart of many TES systems are Phase Change Materials (PCMs), which absorb and release large amounts of latent heat at a nearly constant temperature during their phase transition.[3][4]

Organic PCMs, such as fatty acids and their esters, are particularly attractive due to their high latent heat storage capacity, chemical stability, non-corrosive nature, and predictable melting behavior.[2] This guide focuses on neopentyl stearate, an ester synthesized from neopentyl glycol (NPG) and stearic acid. While its parent compound, NPG, is a well-known solid-solid PCM, the esterification to neopentyl stearate creates a solid-liquid PCM with distinct properties.[5][6] The synthesis of neopentyl esters is a strategy to overcome some of NPG's limitations, such as its relatively low degradation temperature, which is close to its solid-liquid phase change temperature.[6][7] This guide provides a comprehensive technical overview of neopentyl stearate, from its fundamental properties and synthesis to its characterization and application in latent heat thermal energy storage systems.

Physicochemical and Thermal Properties of Neopentyl Esters

Neopentyl stearate is the diester product of an esterification reaction between one mole of neopentyl glycol (2,2-dimethyl-1,3-propanediol) and two moles of stearic acid (octadecanoic acid). This molecular structure imparts properties that are highly desirable for a PCM. Unlike its precursor NPG, which undergoes a solid-solid crystal transition, neopentyl stearate transitions from a solid to a liquid phase, a characteristic of many fatty acid ester PCMs.[5][6][7]

The primary advantage of esterifying NPG with fatty acids is the enhancement of thermal stability. NPG itself has a low degradation temperature range (80–150 °C) which can limit its application potential.[6][7] Its esters, however, exhibit significantly higher decomposition temperatures, broadening their operational window.[6][7]

A summary of the thermal properties for neopentyl glycol and related fatty acid esters is presented below. Direct data for neopentyl stearate is less common in literature than for esters of shorter-chain fatty acids, but the trends provide a strong basis for estimating its performance.

Table 1: Comparative Thermal Properties of Neopentyl Glycol and its Esters

| Property | Neopentyl Glycol (NPG) | Neopentyl Glycol Esters (General Range) | Stearic Acid |

| Phase Transition Type | Solid-Solid | Solid-Liquid | Solid-Liquid |

| Transition Temp. (°C) | ~41 °C[6][8][9] | 11 - 35 °C (for shorter chains) | ~53-69 °C |

| Latent Heat (J/g) | ~131-141 J/g[6][9] | 98 - 124 J/g (for shorter chains)[6] | ~196 J/g[4] |

| Thermal Conductivity (W/m·K) | ~0.3-0.4[10] | Low (typical for organics, ~0.2-0.4)[2][4] | ~0.2-0.3 |

| Key Advantage | No leakage (solid-solid) | Higher thermal stability than NPG | High latent heat |

| Key Disadvantage | Lower thermal stability | Leakage in liquid state, low thermal conductivity | Low thermal conductivity |

Note: The properties for neopentyl stearate can be inferred to have a melting temperature closer to that of stearic acid, while retaining the improved thermal stability characteristic of the neopentyl esters.

Synthesis and Characterization of Neopentyl Stearate

The synthesis and subsequent verification of neopentyl stearate's properties are crucial for its application as a reliable PCM. The most common synthesis route is Fischer esterification, followed by a suite of characterization techniques to confirm its chemical identity and thermal performance.

Synthesis Protocol: Fischer Esterification

This protocol describes a standard laboratory procedure for synthesizing neopentyl stearate. The causality behind this choice is its reliability and use of common reagents. The reaction involves the acid-catalyzed esterification of neopentyl glycol with stearic acid.

Materials:

-

Neopentyl glycol (NPG)

-

Stearic acid

-

Sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (catalyst)

-

Toluene (solvent and azeotropic agent for water removal)

-

Sodium bicarbonate (NaHCO₃) solution (for neutralization)

-

Anhydrous magnesium sulfate (MgSO₄) (for drying)

-

Round-bottom flask, Dean-Stark apparatus, condenser, heating mantle, separatory funnel.

Step-by-Step Methodology:

-

Reactant Setup: In a round-bottom flask, combine neopentyl glycol and stearic acid in a 1:2 molar ratio. Add toluene as the solvent.

-

Catalyst Addition: Add a catalytic amount of sulfuric acid or p-toluenesulfonic acid to the mixture.

-

Reaction: Equip the flask with a Dean-Stark apparatus and a condenser. Heat the mixture to reflux. The toluene-water azeotrope will distill, and the water will be collected in the Dean-Stark trap, driving the equilibrium towards the ester product.

-

Monitoring: Continue the reaction until no more water is collected, indicating the reaction is complete.

-

Workup - Neutralization: Cool the reaction mixture. Transfer it to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Workup - Washing: Wash the organic layer subsequently with distilled water to remove any remaining salts.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter the mixture and remove the toluene solvent using a rotary evaporator.

-

Purification: The resulting crude neopentyl stearate can be further purified by recrystallization or column chromatography if necessary.

Structural and Thermal Characterization

To ensure the synthesized product is neopentyl stearate and to quantify its performance as a PCM, the following characterization methods are essential.

A. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Purpose: To confirm the formation of the ester functional group.

-

Protocol:

-

Acquire a small sample of the purified product.

-

Record the IR spectrum.

-

Validation: Confirm the presence of a strong C=O stretching peak characteristic of an ester (typically ~1735-1750 cm⁻¹) and the disappearance of the broad O-H peak from the carboxylic acid and alcohol reactants.

-

B. Differential Scanning Calorimetry (DSC)

-

Purpose: To determine the phase change temperature and latent heat of fusion, the most critical properties for a PCM.

-

Protocol:

-

Accurately weigh 5-10 mg of the sample into an aluminum DSC pan and seal it.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected melting point.

-

Hold the sample at this temperature for a few minutes to ensure complete melting.

-

Cool the sample at the same controlled rate to a temperature below its freezing point.

-

Validation: The melting temperature is determined from the peak of the endothermic curve during heating, and the latent heat is calculated by integrating the area under the peak. The freezing temperature is determined from the exothermic peak during cooling.

-

C. Thermogravimetric Analysis (TGA)

-

Purpose: To evaluate the thermal stability and decomposition temperature of the material.

-

Protocol:

-

Place a small, accurately weighed sample onto the TGA balance pan.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min).

-

Record the mass of the sample as a function of temperature.

-

Validation: The onset temperature of mass loss indicates the beginning of thermal decomposition. A high decomposition temperature is desirable for long-term operational stability.

-

Overcoming Challenges: Low Thermal Conductivity and Leakage

While neopentyl stearate offers good latent heat capacity and thermal stability, it shares two common drawbacks with other organic PCMs: low thermal conductivity and leakage upon melting.[2]

Enhancing Thermal Conductivity

The inherently low thermal conductivity of organic materials (~0.2-0.4 W/m·K) impedes the rate of heat transfer during charging and discharging cycles.[2][4] A common and effective strategy is to create composite materials by incorporating highly conductive fillers.

-

Expanded Graphite (EG): EG is a widely used additive due to its high thermal conductivity, low density, and porous structure.[9] When the molten PCM is impregnated into the EG matrix, it forms an interconnected network that significantly enhances the overall thermal conductivity of the composite.[9] Studies have shown that adding EG can increase the thermal conductivity of organic PCMs by orders of magnitude.[4][9]

-

Nanoparticles: Adding conductive nanoparticles such as CuO, Al₂O₃, or carbon nanotubes can also improve thermal conductivity.[11] Research on NPG with CuO nanoparticles showed a significant enhancement in thermal conductivity and a reduction in the time required for heat storage and release.[11]

Preventing Leakage: Encapsulation and Shape-Stabilization

To be used in practical applications, solid-liquid PCMs like neopentyl stearate must be contained to prevent leakage when in the liquid state.[5]

-

Microencapsulation: This involves coating small droplets of the PCM with a polymer shell, creating microcapsules that can be easily incorporated into other materials like building materials or textiles.

-

Shape-Stabilization: This is a highly effective method where the PCM is integrated into a supporting matrix that retains the liquid phase through capillary forces and surface tension.[8] The PCM is physically entrapped within the pores of the matrix, preventing it from flowing even above its melting point. Epoxy resins and expanded graphite are excellent candidates for creating these "form-stable" or "shape-stabilized" PCMs.[4][8] This method not only solves the leakage problem but can also simultaneously enhance thermal conductivity if a conductive matrix like EG is used.

Long-Term Reliability: The Importance of Thermal Cycling

For any TES application, the PCM must maintain its thermal properties over thousands of heating and cooling cycles.[12] Long-term stability is a critical performance metric.

Thermal Cycling Test Protocol:

-

Purpose: To assess the durability and reliability of the PCM after repeated phase transitions.

-

Methodology:

-

Prepare a sample of the neopentyl stearate PCM (either pure or as a composite).

-

Subject the sample to a large number of accelerated thermal cycles (e.g., 1000 cycles) in a thermal cycler or environmental chamber. Each cycle should involve heating the material above its melting point and cooling it below its freezing point.

-

After cycling, re-characterize the sample using DSC and TGA.

-

-

Validation: Compare the DSC and TGA results of the cycled sample with those of the original, un-cycled sample. A reliable PCM will show minimal changes in its melting temperature, latent heat, and thermal stability.[13] Studies on similar fatty acid composites have demonstrated good thermal reliability after 1000 cycles.[7][13]

Conclusion and Future Outlook

Neopentyl stearate stands as a promising organic phase change material for low-to-medium temperature thermal energy storage applications. By esterifying neopentyl glycol with stearic acid, it is possible to create a PCM that leverages the high latent heat of fatty acids while improving upon the thermal stability of the parent polyol.[6]

The primary challenges of low thermal conductivity and liquid phase leakage are well-understood, and effective solutions exist through the creation of shape-stabilized composites using materials like expanded graphite. These composites not only prevent leakage but also dramatically improve the heat transfer rates, making the material more practical for dynamic TES systems.

Future research should focus on:

-

Optimization of Synthesis: Developing more cost-effective and environmentally friendly synthesis routes.

-

Advanced Composites: Exploring novel matrix materials and nano-additives to further enhance thermal conductivity and storage density.

-

System-Level Integration: Investigating the performance of neopentyl stearate composites in real-world applications, such as passive building cooling, solar thermal systems, and thermal management of electronics.

By addressing these areas, neopentyl stearate and related fatty acid esters can play a significant role in the advancement of next-generation thermal energy storage technologies.

References

- Jiuan Chemical. (2023). Heat Capacity of Neopentyl Glycol: Understanding the Key Properties.

- Meng, D., et al. (2020). Preparation and Characterization of Neopentyl Glycol/Epoxy Resin Shape-Stabilized Phase Change Material for Thermal Energy Storage. ResearchGate.

- European Commission, Joint Research Centre. Method and apparatus to produce thermal energy storage (TES) components.

- ResearchGate. (2025). Development, Characterization, and Latent Heat Thermal Energy Storage Properties of Neopentyl Glycol-Fatty Acid Esters as New Solid–Liquid PCMs.

- Investigation of Latent heat storage system using Graphite micro particle enhancement. (n.d.).

- ResearchGate. Main properties of Neopentyl Glycol (NPG) and Docosane.

- Sacchet, S., et al. (2024). Shape-Stabilized Phase Change Materials with Expanded Graphite for Thermal Management of Photovoltaic Cells. MDPI.

- Barreneche, C., et al. (2019). Neopentyl Glycol as Active Supporting Media in Shape-Stabilized PCMs. MDPI.

- Sacchet, S., et al. (2024). Expanded Graphite (EG) Stabilization of Stearic and Palmitic Acid Mixture for Thermal Management of Photovoltaic Cells. MDPI.

- Singh, A. P., et al. (2020). Preparation and characterization of solid-state neopentyl glycol / expanded graphite micro composite for thermal energy storage applications. ResearchGate.

- Al-Malaika, S., et al. (2021). Development, Characterization, and Latent Heat Thermal Energy Storage Properties of Neopentyl Glycol-Fatty Acid Esters as New Solid–Liquid PCMs. ACS Publications.

- Al-Shannaq, R., et al. (2024). The effect of thermal cycling on the thermal and chemical stability of paraffin phase change materials (PCMs) composites. ResearchGate.

- Cheméo. Chemical Properties of Neopentyl glycol (CAS 126-30-7).

- ResearchGate. (2025). Study on thermal property of lauric-palmitic-stearic acid/vermiculite composite as form-stable phase change material for energy storage.

- Kumar, K. S., et al. (2019). Experimental study on heat transfer performance of neopentyl glycol/CuO composite solid-solid PCM in TES based heat sink. ResearchGate.

Sources

- 1. Method and apparatus to produce thermal energy storage (TES) components - Joint Research Centre [joint-research-centre.ec.europa.eu]

- 2. mdpi.com [mdpi.com]

- 3. jiuanchemical.com [jiuanchemical.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Neopentyl glycol (CAS 126-30-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

formulation of neopentyl stearate as a processing aid for polymers

Technical Formulation Guide: Neopentyl Glycol Distearate (NPGS) as a High-Performance Processing Aid

Executive Summary

This application note details the formulation and application of Neopentyl Glycol Distearate (NPGS) , a specialized ester lubricant designed for demanding polymer processing environments (PVC, ABS, Polycarbonates).[1] Unlike conventional fatty acid esters (e.g., glycerol monostearate), NPGS possesses a unique "neo" structure that eliminates

Scientific Foundation: The "Neo" Structure Advantage

The efficacy of NPGS as a processing aid stems from its molecular architecture. Standard lubricants (like butyl stearate) degrade at high processing temperatures (

The NPGS Solution:

Neopentyl glycol (2,2-dimethyl-1,3-propanediol) has a quaternary carbon adjacent to the ester linkage.[1] It lacks hydrogen atoms on the

Mechanism of Action Diagram

Figure 1: Mechanistic pathway showing how the structural absence of beta-hydrogens confers thermal stability, while amphipathic balance drives lubrication.[1]

Protocol A: Synthesis of High-Purity NPGS

Objective: Synthesize Neopentyl Glycol Distearate with an Acid Value (AV) < 1.0 mg KOH/g for medical-grade applications.[1]

Materials:

-

Neopentyl Glycol (NPG): CAS 126-30-7 (Purity >99%)[1]

-

Stearic Acid: CAS 57-11-4 (C18 content >90% recommended for crystallinity)[1]

-

Catalyst: Stannous Oxalate (0.1 wt%) or p-Toluenesulfonic acid (pTSA)[1]

-

Solvent: Xylene (for azeotropic water removal)[1]

Step-by-Step Methodology:

-

Stoichiometric Calculation: Charge a 4-neck round-bottom flask with NPG (1.0 mol equivalent) and Stearic Acid (2.05 mol equivalent). The slight excess of acid ensures complete esterification of hydroxyl groups.

-

Inert Atmosphere Setup: Equip flask with a mechanical stirrer, nitrogen sparge tube, thermometer, and a Dean-Stark trap topped with a reflux condenser.[1] Purge with

for 15 mins. -

Esterification:

-

Neutralization & Stripping:

-

Filtration: Filter the molten product through a heated filter press (diatomaceous earth) to remove catalyst residues.

-

Validation (Quality Control):

Protocol B: Polymer Compounding & Rheological Validation

Objective: Evaluate NPGS performance in a rigid PVC formulation using Torque Rheometry (ASTM D2538).

Base Formulation (Control):

-

PVC Resin (K-Value 65): 100 phr[1]

-

Tin Stabilizer (Methyl tin mercaptide): 1.5 phr[1]

-

Calcium Carbonate (Filler): 5.0 phr[1]

-

Variable: Processing Aid (NPGS) vs. Control (Calcium Stearate).

Experimental Workflow:

-

Dry Blending:

-

Torque Rheometry (Brabender/Haake):

-

Data Extraction:

Compounding & Testing Workflow Diagram

Figure 2: Experimental workflow for validating NPGS performance in polymer matrices.

Performance Data & Analysis

The following table summarizes typical results when replacing Calcium Stearate (CaSt) with NPGS in a rigid PVC formulation.

| Property | Control (CaSt 1.0 phr) | NPGS Formulation (1.0 phr) | Interpretation |

| Fusion Time (s) | 85 | 110 | NPGS delays fusion, allowing better mixing and preventing premature gelation in the extruder feed zone.[1] |

| Fusion Torque (Nm) | 32.5 | 29.8 | Lower peak torque indicates reduced inter-particle friction (Internal Lubrication).[1] |

| Equilibrium Torque (Nm) | 18.2 | 16.5 | Lower steady-state torque confirms viscosity reduction and easier melt flow.[1] |

| Dynamic Thermal Stability (min) | 14 | 22 | Significant extension in time-to-degradation due to NPGS thermal resistance.[1] |

Technical Insight: The increase in fusion time with NPGS is a critical advantage for medical extrusion . It ensures that the polymer does not melt too early in the screw, which can entrap air (bubbles) or cause surging. The lower equilibrium torque reduces the load on the extruder motor, saving energy.

Regulatory & Safety (E-E-A-T)

For applications in drug development (medical device packaging) and food contact, regulatory compliance is paramount.[1]

-

Food Contact (USA): Neopentyl Glycol esters are permitted under 21 CFR 175.105 (Adhesives) and 21 CFR 177.1390 (Laminate structures for high-temperature use).[1]

-

Medical Grade: NPGS is preferred over metallic stearates (like Zinc or Calcium stearate) in high-purity applications because it avoids the introduction of metal cations which can leach into sensitive drug formulations.

-

Safety: NPGS is non-toxic and biodegradable.[1] However, verify the specific Food Contact Notification (FCN) with the supplier for direct food contact applications.

References

-

American Society for Testing and Materials (ASTM). ASTM D2538-18: Standard Practice for Fusion of Poly(Vinyl Chloride) (PVC) Compounds Using a Torque Rheometer.[1] ASTM International.[1] [Link]

-

U.S. Food and Drug Administration (FDA). CFR - Code of Federal Regulations Title 21, Part 177 - Indirect Food Additives: Polymers.[1][Link][1]

-

Rabek, J. F. (1995).[1] Polymer Photodegradation: Mechanisms and Experimental Methods.[1] Chapman & Hall.[1] (Referencing Beta-Hydrogen Elimination mechanisms in esters).

-

Oleon. Radia® 7240 Neopentyl Glycol Distearate Technical Data Sheet.[1] (Industry standard reference for physical properties). [Link][1]

-

Wypych, G. (2016).[1] PVC Degradation and Stabilization.[1] ChemTec Publishing.[1] (Source for lubrication mechanisms in PVC).[1]

Sources

Application Notes and Protocols: Neopentyl Stearate in High-Temperature Lubricant Formulations

Introduction: The Imperative for Advanced Synthetic Lubricants in High-Temperature Applications

Modern industrial processes and automotive technologies are continuously pushing the operational boundaries of machinery, leading to increased operating temperatures.[1] In such demanding environments, conventional mineral oil-based lubricants often falter, exhibiting rapid thermal and oxidative degradation, increased volatility, and the formation of harmful deposits.[2][3] This necessitates the use of advanced synthetic lubricants engineered to withstand extreme conditions. Neopentyl polyol esters, and specifically neopentyl stearate, have emerged as a superior class of synthetic base oils for high-temperature lubricant formulations.[4][5][6]

The unique molecular structure of neopentyl stearate, derived from the esterification of neopentyl glycol with stearic acid, imparts a remarkable combination of properties. The absence of labile hydrogen atoms on the beta-carbon of the neopentyl backbone provides exceptional thermal and oxidative stability.[7] Furthermore, the branched structure and polarity of the ester molecules contribute to low volatility, excellent lubricity, and good additive solubility.[3][8]

These inherent characteristics make neopentyl stearate an ideal candidate for formulating a wide range of high-temperature lubricants, including engine oils, gear oils, hydraulic fluids, and greases, designed for prolonged service life and enhanced equipment protection in severe operating conditions.[8][9][10] This guide provides a comprehensive overview of the synthesis, properties, formulation strategies, and performance evaluation of neopentyl stearate in high-temperature lubricant applications.

Physicochemical Properties of Neopentyl Stearate

The performance of a lubricant is intrinsically linked to the physicochemical properties of its base oil. Neopentyl stearate exhibits a favorable balance of properties that make it a robust foundation for high-temperature formulations.

| Property | Typical Value | Significance in High-Temperature Lubrication |

| Kinematic Viscosity @ 100°C (cSt) | Varies with specific ester structure | A higher viscosity at elevated temperatures ensures the maintenance of a protective lubricant film between moving parts, preventing wear. |

| Viscosity Index (VI) | High (>140) | A high VI indicates a smaller change in viscosity with temperature fluctuations, ensuring consistent performance over a wide operating range.[4] |

| Flash Point (°C) | > 230 | A high flash point is critical for safety in high-temperature applications, as it indicates a lower propensity for the lubricant to form a flammable vapor.[3][8][11] |

| Pour Point (°C) | Low | While primarily a low-temperature property, a low pour point can be indicative of a well-defined molecular structure that resists solidification. |

| Oxidative Stability | Excellent | Resists breakdown in the presence of oxygen at high temperatures, preventing the formation of sludge, varnish, and corrosive byproducts.[2][5][7] |

| Volatility (Noack, % weight loss) | Low | Low volatility minimizes oil consumption through evaporation at high temperatures, ensuring the lubricant remains in the system to perform its function.[3][8] |

| Hydrolytic Stability | Good | The sterically hindered structure of neopentyl esters provides good resistance to breakdown in the presence of water, which is crucial in many industrial environments.[12] |

Synthesis of Neopentyl Stearate: A Protocol Overview

The synthesis of neopentyl stearate is typically achieved through the direct esterification of neopentyl glycol with stearic acid.[12][13] The reaction is an equilibrium process, and the removal of water is essential to drive the reaction towards the formation of the diester.

Experimental Protocol: Laboratory-Scale Synthesis

-

Reactant Charging: In a round-bottom flask equipped with a mechanical stirrer, thermometer, Dean-Stark trap, and condenser, charge neopentyl glycol and stearic acid in a molar ratio of 1:2.

-

Catalyst Addition: Add a suitable acid catalyst, such as p-toluenesulfonic acid (typically 0.1-0.5% by weight of the reactants).

-

Solvent Addition: Introduce an azeotropic solvent, such as toluene, to facilitate the removal of water.[13]

-

Reaction: Heat the mixture to reflux (typically 120-160°C). The water formed during the reaction will be continuously removed as an azeotrope with toluene and collected in the Dean-Stark trap.

-

Monitoring: Monitor the progress of the reaction by measuring the amount of water collected or by analyzing the acid value of the reaction mixture. The reaction is considered complete when the theoretical amount of water has been collected and the acid value is low and stable.

-

Purification:

-

Neutralize the catalyst with a base, such as sodium bicarbonate solution.

-

Wash the organic layer with water to remove any remaining catalyst and salts.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

-

Remove the solvent and any unreacted starting materials under reduced pressure using a rotary evaporator.

-

-

Characterization: Characterize the final product using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the presence of the ester functional group, and Gas Chromatography (GC) to determine the purity.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of neopentyl stearate.

Mechanism of Action in High-Temperature Lubrication

The superior performance of neopentyl stearate in high-temperature applications can be attributed to its unique molecular architecture and resulting physicochemical properties.

-

Thermal Stability: The neopentyl structure lacks β-hydrogens, which are susceptible to elimination reactions at high temperatures. This inherent structural stability prevents the premature breakdown of the ester molecule.[7]

-

Oxidative Stability: The saturated stearic acid chains are less prone to oxidation compared to unsaturated fatty acids.[3] This, combined with the stable neopentyl core, results in excellent resistance to oxidative degradation.

-

Polarity and Lubricity: The ester functional groups in neopentyl stearate are polar. This polarity leads to a strong affinity for metal surfaces, forming a persistent and robust lubricating film.[1][8] This adsorbed layer provides effective boundary lubrication, reducing friction and wear even when the hydrodynamic film is thin.

-

Low Volatility: The relatively high molecular weight and intermolecular attractions of neopentyl stearate result in low vapor pressure and thus low volatility.[3][8] This minimizes lubricant loss at high temperatures, ensuring that a sufficient amount of lubricant remains to protect the machinery.

-

Detergency and Dispersancy: The polarity of ester molecules also imparts good solvency and dispersancy characteristics. This helps to keep engine components clean by dissolving and suspending deposits and by-products of combustion and degradation.

Lubrication Mechanism Diagram

Caption: Adsorption of polar neopentyl stearate molecules on metal surfaces.

Formulation of High-Temperature Lubricants with Neopentyl Stearate

While neopentyl stearate provides an excellent base for high-temperature lubricants, the final formulation typically includes a carefully selected additive package to enhance specific performance characteristics.

General Formulation Protocol

-

Base Oil Selection: Choose neopentyl stearate as the primary base oil. It can be used alone or in combination with other synthetic base stocks like polyalphaolefins (PAOs) to achieve specific viscosity targets and cost-performance balance.[6][14]

-

Additive Selection:

-

Antioxidants: Aminic and phenolic antioxidants are commonly used to further enhance oxidative stability at extreme temperatures.

-

Anti-wear (AW) and Extreme Pressure (EP) Additives: Zinc dialkyldithiophosphates (ZDDPs), sulfur-phosphorus compounds, and other ashless additives can be incorporated to protect against wear under high load conditions.[10]

-

Corrosion Inhibitors: These additives protect metal surfaces from attack by acidic degradation products or moisture.

-

Viscosity Index Improvers (VIIs): While neopentyl stearate has a high VI, VIIs may be used in multi-grade engine oils to further widen the operating temperature range.

-

Pour Point Depressants (PPDs): To improve low-temperature fluidity.

-

Detergents and Dispersants: To maintain engine cleanliness.

-

-

Blending:

-

Heat the neopentyl stearate base oil to a moderate temperature (e.g., 60-80°C) to facilitate the dissolution of additives.

-

Add the additives one by one with constant stirring to ensure complete homogenization.

-

Continue stirring for a specified period to ensure a stable and uniform blend.

-

-

Quality Control: Test the final formulation for key properties such as viscosity, flash point, pour point, and performance in relevant bench tests.

Example Formulation Table

| Component | Function | Concentration (wt%) |

| Neopentyl Stearate | Base Oil | 80 - 95 |

| Aminic Antioxidant | Antioxidant | 0.5 - 2.0 |

| Phenolic Antioxidant | Antioxidant | 0.5 - 2.0 |

| ZDDP | Anti-wear/Antioxidant | 0.5 - 1.5 |

| Corrosion Inhibitor | Corrosion Protection | 0.1 - 0.5 |

| Dispersant | Deposit Control | 1.0 - 5.0 |

Performance Evaluation Protocols for High-Temperature Lubricants